molecular formula C8H12N2 B1442523 N1,3-Dimethylbenzene-1,2-diamine CAS No. 73902-64-4

N1,3-Dimethylbenzene-1,2-diamine

Cat. No.: B1442523
CAS No.: 73902-64-4
M. Wt: 136.19 g/mol
InChI Key: TUJVROLAHPPIJL-UHFFFAOYSA-N
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Description

N1,3-Dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, featuring two methyl groups and two amine groups attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Scientific Research Applications

N1,3-Dimethylbenzene-1,2-diamine has several applications in scientific research:

Safety and Hazards

N1,3-Dimethylbenzene-1,2-diamine is associated with several hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,3-Dimethylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the nitration of benzene to form nitrobenzene, followed by reduction to produce the corresponding amine. The methylation of the amine groups can be achieved using methylating agents such as methyl iodide under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of nitrobenzene derivatives. This process is typically carried out in the presence of a metal catalyst such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

N1,3-Dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Mechanism of Action

The mechanism of action of N1,3-Dimethylbenzene-1,2-diamine involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of amine groups, which can donate electron density to form new bonds .

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Dimethylbenzene-1,2-diamine
  • N1,N3-Dimethylbenzene-1,3-diamine
  • N1,N2-Dimethylbenzene-1,2-diamine

Uniqueness

N1,3-Dimethylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution reactions and other chemical processes .

Properties

IUPAC Name

1-N,3-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJVROLAHPPIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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